molecular formula C21H19NO4 B12132745 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate

8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate

Cat. No.: B12132745
M. Wt: 349.4 g/mol
InChI Key: RJOXTHCEYXFSJJ-UHFFFAOYSA-N
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Description

8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate is a complex organic compound with the molecular formula C21H19NO4 . This compound is part of the quinoline and furan families, which are known for their diverse biological and chemical properties. The structure of this compound includes a quinoline moiety attached to a benzo-fused furan ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 8-hydroxyquinoline with a suitable furan derivative under acidic conditions . The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process would likely include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and furan derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the furan ring can interact with various proteins, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-Quinolyl 3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxylate apart is its unique combination of the quinoline and furan moieties, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

quinolin-8-yl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C21H19NO4/c1-12-17-14(23)10-21(2,3)11-16(17)25-19(12)20(24)26-15-8-4-6-13-7-5-9-22-18(13)15/h4-9H,10-11H2,1-3H3

InChI Key

RJOXTHCEYXFSJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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